molecular formula C18H17Cl2NO3 B15190257 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid CAS No. 104775-22-6

3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid

Cat. No.: B15190257
CAS No.: 104775-22-6
M. Wt: 366.2 g/mol
InChI Key: JVFTXSZVKBNFLC-UHFFFAOYSA-N
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Description

3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid typically involves the condensation of 5-chloro-2-hydroxy-3-methylbenzaldehyde with 4-chlorobenzaldehyde in the presence of an amine catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions to introduce the butanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

    Oxidation: Formation of 3-(((5-Chloro-2-oxo-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid.

    Reduction: Formation of 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(((5-Chloro-2-hydroxyphenyl)(4-chlorophenyl)methylene)amino)propanoic acid
  • 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-fluorophenyl)methylene)amino)butanoic acid
  • 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-bromophenyl)methylene)amino)butanoic acid

Uniqueness

The uniqueness of 3-(((5-Chloro-2-hydroxy-3-methylphenyl)(4-chlorophenyl)methylene)amino)butanoic acid lies in its specific substitution pattern and the presence of both hydroxyl and chlorine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

104775-22-6

Molecular Formula

C18H17Cl2NO3

Molecular Weight

366.2 g/mol

IUPAC Name

3-[[(5-chloro-2-hydroxy-3-methylphenyl)-(4-chlorophenyl)methylidene]amino]butanoic acid

InChI

InChI=1S/C18H17Cl2NO3/c1-10-7-14(20)9-15(18(10)24)17(21-11(2)8-16(22)23)12-3-5-13(19)6-4-12/h3-7,9,11,24H,8H2,1-2H3,(H,22,23)

InChI Key

JVFTXSZVKBNFLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(=NC(C)CC(=O)O)C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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